molecular formula C37H43BF2N6O7 B13573047 BODIPY FL thalidomide

BODIPY FL thalidomide

Cat. No.: B13573047
M. Wt: 732.6 g/mol
InChI Key: CJILTFJYYOHLGA-UHFFFAOYSA-N
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Description

BODIPY FL thalidomide: is a high-affinity fluorescent probe designed for the human cereblon protein. It is a conjugate of the fluorescent dye BODIPY FL and the drug thalidomide. This compound is particularly significant in the field of chemical biology due to its application in time-resolved fluorescence resonance energy transfer (TR-FRET) assays, which are used to study protein-ligand interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BODIPY FL thalidomide involves the conjugation of BODIPY FL dye with thalidomide. The process typically starts with the preparation of BODIPY FL, which is synthesized through a series of reactions involving boron-dipyrromethene. Thalidomide is then chemically linked to BODIPY FL through a linker, often an oxyacetamide-alkyl chain, to form the final compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the individual components (BODIPY FL and thalidomide) followed by their conjugation under controlled conditions. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: BODIPY FL thalidomide primarily undergoes substitution reactions during its synthesis. The thalidomide moiety can also undergo isomerization, which can affect its binding affinity and activity .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the this compound conjugate, which exhibits high affinity for the cereblon protein and is used in TR-FRET assays .

Mechanism of Action

BODIPY FL thalidomide exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the degradation of target proteins through the ubiquitin-proteasome pathway. The compound’s high affinity for cereblon allows for the sensitive detection of cereblon ligands in TR-FRET assays .

Comparison with Similar Compounds

Uniqueness: BODIPY FL thalidomide is unique due to its dual functionality as a fluorescent probe and a cereblon ligand. This dual role allows it to be used in both imaging and functional assays, providing a versatile tool for scientific research .

Properties

Molecular Formula

C37H43BF2N6O7

Molecular Weight

732.6 g/mol

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]propanamide

InChI

InChI=1S/C37H43BF2N6O7/c1-23-20-24(2)45-29(23)21-26-13-12-25(46(26)38(45,39)40)14-16-31(47)41-18-7-5-3-4-6-8-19-42-33(49)22-53-30-11-9-10-27-34(30)37(52)44(36(27)51)28-15-17-32(48)43-35(28)50/h9-13,20-21,28H,3-8,14-19,22H2,1-2H3,(H,41,47)(H,42,49)(H,43,48,50)

InChI Key

CJILTFJYYOHLGA-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C)C)(F)F

Origin of Product

United States

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